REACTION_CXSMILES
|
Cl.[CH3:2][O:3][NH:4][CH3:5].C([Li])CCC.CO[C:13]([C:15]1[S:23][C:22]2[CH:21]=[CH:20][N:19]=[CH:18][C:17]=2[CH:16]=1)=[O:14].[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[CH3:2][O:3][N:4]([CH3:5])[C:13]([C:15]1[S:23][C:22]2[CH:21]=[CH:20][N:19]=[CH:18][C:17]=2[CH:16]=1)=[O:14] |f:0.1,4.5|
|
Name
|
O,N-dimethylhydroxylamine hydrochloride
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
Cl.CONC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=2C=NC=CC2S1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with N2
|
Type
|
CUSTOM
|
Details
|
Removed bath
|
Type
|
WAIT
|
Details
|
After 45 minutes
|
Duration
|
45 min
|
Type
|
WASH
|
Details
|
washed with water, 1 M HCl, water, 5% NaHCO3, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=CC=2C=NC=CC2S1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |